Product packaging for 7-Bromo-8-fluoroquinolin-3-amine(Cat. No.:)

7-Bromo-8-fluoroquinolin-3-amine

Cat. No.: B13194367
M. Wt: 241.06 g/mol
InChI Key: FMEOBFFUTSOJEK-UHFFFAOYSA-N
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Description

The Quinoline (B57606) Nucleus as a Privileged Scaffold in Drug Discovery and Medicinal Chemistry

The quinoline ring system, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govtandfonline.comnih.gov This designation stems from its recurring presence in the molecular architecture of numerous therapeutic agents with a broad spectrum of pharmacological activities. nih.govresearchgate.net The versatility of the quinoline nucleus allows for the introduction of various functional groups at different positions, enabling the fine-tuning of a compound's physicochemical properties and biological targets. researchgate.net

The structural rigidity and aromatic nature of the quinoline core provide a robust framework for designing molecules that can effectively interact with biological macromolecules. Its ability to serve as a versatile scaffold has led to the development of drugs for a wide array of diseases, including cancer, malaria, and various infectious diseases. nih.govtandfonline.com The synthetic accessibility and the potential for structural diversification have solidified the quinoline moiety's important position in the design and discovery of new bioactive compounds. nih.govresearchgate.net

Significance of Halogen and Amine Substituents in Modulating Bioactivity within Heterocyclic Systems

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) and amine groups onto heterocyclic scaffolds like quinoline is a well-established strategy for modulating their biological activity. sigmaaldrich.comnih.gov Halogens can significantly influence a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins. nih.gov For instance, the presence of a bromine atom can enhance a compound's ability to form halogen bonds, a type of non-covalent interaction that can contribute to ligand-receptor binding.

The amine group, a basic functional group, plays a crucial role in the pharmacological profile of many drugs. libretexts.orgwikipedia.org It can participate in hydrogen bonding and can be protonated at physiological pH, which affects the molecule's solubility and its ability to interact with acidic residues in biological targets. researchgate.net The position of the amine group on the quinoline ring is critical; for example, 4-aminoquinolines and 8-aminoquinolines exhibit distinct biological activities. wikipedia.orgnih.gov The interplay between the electron-withdrawing or -donating nature of these substituents and their specific placement on the heterocyclic ring system allows for the precise tailoring of a molecule's bioactivity. msu.edu

Positioning 7-Bromo-8-fluoroquinolin-3-amine within the Landscape of Advanced Quinoline Chemistry Research

This compound emerges as a compound of interest within the specialized area of advanced quinoline chemistry. Its structure is notable for the specific arrangement of its substituents: a bromine atom at the 7-position, a fluorine atom at the 8-position, and an amine group at the 3-position of the quinoline core. This particular combination of a heavier halogen (bromine), a highly electronegative halogen (fluorine), and a key functional group (amine) on the quinoline scaffold makes it a valuable building block in synthetic chemistry.

While extensive research on this specific molecule is still emerging, its structural motifs are found in compounds investigated for various research applications. The presence of both bromine and fluorine offers multiple points for synthetic modification and for studying the effects of mixed halogen substitution on the properties of the quinoline system. The 3-aminoquinoline (B160951) substructure is a known pharmacophore, and its combination with the 7,8-dihalogen pattern presents opportunities for the exploration of novel chemical space. The study of compounds like this compound contributes to a deeper understanding of structure-activity relationships within the broader class of halogenated quinolines.

Interactive Data Table: Properties of Selected Halogenated Quinolines

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₉H₆BrFN₂241.062092338-88-8
8-Bromo-7-fluoroquinolin-3-amineC₉H₆BrFN₂241.062598265-15-5
7-Bromoquinolin-2-amineC₉H₇BrN₂223.07116632-53-2
8-AminoquinolineC₉H₈N₂144.17578-66-5
4-Bromo-2-fluoroanilineC₆H₅BrFN190.01367-24-8

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6BrFN2 B13194367 7-Bromo-8-fluoroquinolin-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6BrFN2

Molecular Weight

241.06 g/mol

IUPAC Name

7-bromo-8-fluoroquinolin-3-amine

InChI

InChI=1S/C9H6BrFN2/c10-7-2-1-5-3-6(12)4-13-9(5)8(7)11/h1-4H,12H2

InChI Key

FMEOBFFUTSOJEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=NC=C(C=C21)N)F)Br

Origin of Product

United States

Advanced Synthetic Strategies and Methodologies for 7 Bromo 8 Fluoroquinolin 3 Amine and Analogues

Established and Emerging Synthetic Routes to 7-Bromo-8-fluoroquinolin-3-amine

The construction of the this compound scaffold can be approached through various synthetic pathways, ranging from traditional multi-step sequences to modern catalytic methods.

Multi-Step Synthesis from Precursors: Halogenation and Amination Strategies

A common and established method for the synthesis of quinolin-3-amines involves the reduction of the corresponding 3-nitroquinolines. For instance, 3-nitroquinoline (B96883) can be reduced to quinolin-3-amine in high yield using palladium on carbon as a catalyst. researchgate.net This approach, however, requires the prior synthesis of the substituted 3-nitroquinoline precursor.

The synthesis of the specific precursor for this compound would likely start from a suitably substituted aniline (B41778), such as 4-Bromo-2-fluoroaniline. chemicalbook.com This aniline could then undergo a cyclization reaction, like the Skraup or Doebner-von Miller reaction, to form the quinoline (B57606) ring, followed by nitration and subsequent reduction of the nitro group to an amine. The precise sequence of halogenation, cyclization, and amination is crucial for achieving the desired substitution pattern.

Catalytic Approaches in Quinoline Ring Formation and Functionalization (e.g., Palladium-Catalyzed Reactions)

Modern synthetic chemistry has increasingly turned to transition-metal catalysis for the efficient and regioselective construction of complex heterocyclic systems like quinolines. nih.govnih.gov Palladium-catalyzed reactions are particularly prominent in this area. nih.govrsc.orgrsc.org These methods often offer milder reaction conditions and greater functional group tolerance compared to traditional methods. rsc.org

One strategy involves the palladium-catalyzed oxidative cyclization of aryl allyl alcohols with anilines to produce quinoline derivatives. rsc.org Another powerful approach is the palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines. nih.gov Furthermore, palladium-catalyzed isocyanide insertion coupled with C(sp²)–H functionalization and [4 + 1] cyclization presents a novel route to quinoline derivatives. rsc.org These catalytic methods provide a versatile toolkit for accessing a wide range of substituted quinolines, including those with the specific substitution pattern of this compound, potentially from more readily available starting materials.

Table 1: Comparison of Synthetic Approaches to Quinolines

Synthetic ApproachDescriptionAdvantagesDisadvantages
Multi-Step Synthesis Involves sequential reactions such as halogenation, nitration, cyclization, and reduction.Well-established, allows for precise control over substitution.Can be lengthy, may require harsh conditions, and can generate significant waste.
Palladium-Catalyzed Reactions Utilizes palladium catalysts to facilitate ring formation and functionalization in one or more steps. nih.govrsc.orgrsc.orgHigh efficiency, mild reaction conditions, broad substrate scope, and potential for atom economy. nih.govrsc.orgCatalyst cost and sensitivity, may require specialized ligands.
Friedländer Synthesis Condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. researchgate.netSimple, straightforward, and widely used. researchgate.netCan have limitations in regioselectivity and substrate scope.

Regioselective Functionalization of the Quinoline Core

Achieving specific substitution patterns on the quinoline ring is a significant synthetic challenge. The inherent electronic properties of the quinoline system dictate the preferred positions for both nucleophilic and electrophilic attack.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Quinoline Scaffolds

Nucleophilic aromatic substitution (SNAr) is a powerful tool for introducing nucleophiles onto an aromatic ring that is activated by electron-withdrawing groups. wikipedia.org In halogenated quinolines, the positions of the halogen atoms and the electronic nature of other substituents play a crucial role in directing the substitution. The pyridine (B92270) ring of quinoline is generally more electron-deficient than the benzene (B151609) ring, making it more susceptible to nucleophilic attack.

For a molecule like this compound, the fluorine atom at the 8-position, being more electronegative and often a better leaving group in SNAr reactions than bromine, could potentially be displaced by a nucleophile. mdpi.com However, the reactivity is also influenced by the position of the activating groups. The nitrogen atom in the quinoline ring activates the 2- and 4-positions towards nucleophilic attack. The presence of a bromine atom at the 7-position would also influence the electronic distribution and steric accessibility of the ring.

Electrophilic Aromatic Substitution Patterns Directed by Existing Substituents

Electrophilic aromatic substitution on the quinoline ring generally occurs on the benzene ring, which is more electron-rich than the pyridine ring. quimicaorganica.org The preferred positions for electrophilic attack are typically C5 and C8. quimicaorganica.orgreddit.com The stability of the resulting cationic intermediate (Wheland intermediate) dictates this regioselectivity. quimicaorganica.org

In the case of this compound, the existing substituents will direct any further electrophilic substitution. The amino group at C3 is a strong activating group and an ortho-, para-director. The fluorine at C8 and bromine at C7 are deactivating groups but are ortho-, para-directing. The interplay of these directing effects would determine the outcome of an electrophilic substitution reaction. For instance, nitration or halogenation would likely occur at the C4 or C6 positions, depending on the precise reaction conditions and the relative directing power of the substituents.

Derivatization and Structural Modification of this compound

The this compound scaffold offers multiple sites for further chemical modification, allowing for the generation of a diverse library of analogues.

The primary amino group at the C3 position is a versatile handle for a wide range of chemical transformations. It can be acylated, alkylated, or used in the formation of ureas, thioureas, and sulfonamides. It can also be a key component in the construction of new heterocyclic rings fused to the quinoline core.

The bromine atom at the C7 position is another key site for derivatization, particularly through palladium-catalyzed cross-coupling reactions. Suzuki, Stille, Heck, and Sonogashira couplings can be employed to introduce a variety of aryl, heteroaryl, alkyl, and alkynyl groups at this position. This allows for extensive exploration of the structure-activity relationship of compounds derived from this scaffold.

Table 2: Potential Derivatization Reactions for this compound

PositionFunctional GroupPotential Reactions
C3 Amine (-NH₂)Acylation, Alkylation, Sulfonylation, Urea/Thiourea formation, Diazotization followed by substitution.
C7 Bromo (-Br)Palladium-catalyzed cross-coupling (e.g., Suzuki, Heck, Sonogashira), Nucleophilic aromatic substitution (under forcing conditions).
C8 Fluoro (-F)Can influence reactivity at other positions, potential for specific nucleophilic aromatic substitution reactions.

Preclinical Pharmacological Investigations and Biological Activities of 7 Bromo 8 Fluoroquinolin 3 Amine Derivatives

Broad-Spectrum Biological Efficacy of Substituted Aminoquinolines

Substituted aminoquinolines are a prominent class of heterocyclic compounds recognized for their extensive range of biological activities in medicinal chemistry. nih.gov The quinoline (B57606) scaffold itself is a fundamental component in various chemical, medicinal, and industrial fields. nih.gov Specifically, 4-aminoquinoline (B48711) derivatives have been identified as crucial pharmacophores, demonstrating a wide array of therapeutic effects. These include antimalarial, anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, and antileishmanial properties. nih.govnih.gov

The versatility of the aminoquinoline ring allows for various substitutions, which can significantly modulate its biological activity. ucsf.edu For instance, modifications to the quinoline ring can enhance potency against drug-resistant pathogens. ucsf.edu The development of quinolone hybrids, which can engage multiple drug targets simultaneously, is a strategy being explored to overcome resistance. researchgate.net The broad applicability of these compounds underscores their importance as a foundational structure in the discovery of new therapeutic agents for a multitude of diseases. nih.govnih.gov

Evaluation of Antimicrobial Potential

Derivatives of substituted aminoquinolines have been extensively evaluated for their ability to inhibit the growth of pathogenic microorganisms, including bacteria and fungi.

Antibacterial Activity Against Pathogenic Strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

Quinolone derivatives, particularly fluoroquinolones, are a significant class of antibacterial agents that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. researchgate.netnih.gov Research has demonstrated that derivatives of this class exhibit potent activity against a spectrum of both Gram-positive and Gram-negative bacteria. nih.govnih.gov

Halogenated 8-hydroxyquinoline (B1678124) derivatives, for example, have shown significant antibacterial action. nih.gov Notably, certain halogenated compounds displayed enhanced activity against Gram-negative bacteria compared to the parent compound. nih.gov In studies involving novel fluoroquinolone derivatives, compounds have demonstrated potent inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) and other clinically relevant strains. nih.govfrontiersin.org For instance, some derivatives were found to be significantly more potent than reference drugs like ciprofloxacin (B1669076) and levofloxacin (B1675101) against MRSA. nih.gov The introduction of bromine at certain positions on related heterocyclic scaffolds has also been shown to enhance antibacterial activity. mdpi.com However, resistance to quinolones in ESKAPE pathogens (Escherichia coli, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) is a growing concern, driving the development of new, more effective derivatives. researchgate.net

Table 1: In Vitro Antibacterial Activity of Selected Quinolone Derivatives (MIC, µg/mL)

Compound/Derivative Staphylococcus aureus Escherichia coli Pseudomonas aeruginosa Reference
Nitroxoline (a 5-nitro-8-hydroxyquinoline) 10.52 10.52 84.14 nih.gov
Cloxyquin (5-chloro-8-hydroxyquinoline) 11.14 >644.92 >644.92 nih.gov
7-bromo-8-hydroxyquinoline 11.14 178.17 >644.92 nih.gov
Fluoroquinolone Derivative 8f 0.25 (MSSA), 0.25-0.5 (MRSA) 4 >64 nih.gov
Fluoroquinolone Derivative 2-e 0.0195 (MRSA) >2.5 0.039 frontiersin.org

Data is illustrative of the activity of related quinolone classes.

Antifungal Efficacy Against Relevant Fungal Species (e.g., Candida albicans, Aspergillus niger)

In addition to antibacterial effects, quinoline derivatives have been investigated for their antifungal properties. Fungal infections, particularly those caused by opportunistic pathogens like Candida albicans and Aspergillus niger, pose a significant threat, especially to immunocompromised individuals. nih.gov

Studies on substituted 8-quinolinols, which share a core structural similarity, have demonstrated notable in vitro antifungal activity. nih.gov For example, 5,7-dibromo-2-methyl-8-quinolinol was among the most fungitoxic compounds tested against a panel of fungi including Aspergillus niger. nih.gov Other research into 8-hydroxyquinoline derivatives confirmed activity against diploid fungi and yeast, with MIC values indicating high potency. nih.gov The search for novel antifungal agents is critical due to the rise of resistance to existing drugs like fluconazole. nih.gov Derivatives of related heterocyclic structures, such as naphthalene-1,4-diones, have also exhibited potent antifungal activity against Candida species and Aspergillus niger. koreascience.kr

Table 2: In Vitro Antifungal Activity of Selected Quinolone and Related Derivatives (MIC, µM)

Compound/Derivative Candida albicans Aspergillus niger Reference
8-Hydroxyquinoline 13.78 6.89 nih.gov
Nitroxoline (a 5-nitro-8-hydroxyquinoline) 10.52 10.52 nih.gov
7-bromo-8-hydroxyquinoline 22.28 11.14 nih.gov
6-chloro-8-nitroflavone Strong Inhibition Not Specified mdpi.com
5,7-dibromo-2-methyl-8-quinolinol Not Specified Highly Fungitoxic nih.gov

Data is illustrative of the activity of related quinoline classes.

Research on Antiproliferative and Anticancer Mechanisms

The potential of quinoline-based compounds in oncology is an active area of research, focusing on their ability to kill cancer cells and elucidate the underlying molecular mechanisms.

In Vitro Cytotoxicity Profiling Across Various Cancer Cell Lines

Derivatives of quinoline and related heterocyclic structures have been synthesized and evaluated for their antiproliferative activity against a variety of human cancer cell lines. nih.govscholarsresearchlibrary.com In vitro cytotoxicity assays, such as the MTT assay, are standard methods for initial screening to determine a compound's ability to inhibit cancer cell growth and to calculate the half-maximal inhibitory concentration (IC50). nih.govscholarsresearchlibrary.com

For instance, a series of 6-bromo quinazoline (B50416) derivatives were tested against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines, with some compounds showing potent activity. nih.gov One particular derivative demonstrated significantly better potency against the MCF-7 cell line compared to the standard drug Erlotinib and showed selectivity between cancerous and non-tumorigenic cell lines. nih.gov Similarly, novel 2-pyrazoline (B94618) derivatives bearing a 7-chloroquinoline (B30040) fragment have been assessed for their antitumor activity. researchgate.net The development of such hybrid molecules is a strategic approach to identify compounds with high efficacy. researchgate.net

Table 3: In Vitro Cytotoxicity of Selected Heterocyclic Derivatives (IC50, µM)

Compound/Derivative Cancer Cell Line IC50 (µM) Reference
Quinazoline Derivative 8a MCF-7 (Breast) 15.85 nih.gov
Quinazoline Derivative 8a SW480 (Colon) 17.85 nih.gov
Phthalimide Derivative 5b MCF-7 (Breast) 0.2 nih.gov
Phthalimide Derivative 5k MDA-MB-468 (Breast) 0.6 nih.gov
Phthalimide Derivative 5g PC-12 (Pheochromocytoma) 0.43 nih.gov

Data is illustrative of the cytotoxic potential of related heterocyclic classes.

Mechanisms of Action: Induction of Apoptosis, Cell Cycle Arrest, and Inhibition of Cell Invasion

Understanding the mechanism by which a compound exerts its anticancer effect is crucial for its development as a therapeutic agent. Key mechanisms include the induction of apoptosis (programmed cell death), halting the cell cycle to prevent proliferation, and inhibiting the invasion and metastasis of cancer cells. researchgate.netintjhs.org

Apoptosis is a primary mechanism for many chemotherapeutic agents. scholarsresearchlibrary.com It can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. nih.gov Studies on various bioactive compounds, including those with heterocyclic scaffolds similar to quinolines, have shown they can induce apoptosis by activating key proteins like caspases and altering the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. nih.govresearchgate.net For example, certain synthetic thiazole (B1198619) derivatives were found to induce apoptosis through the intrinsic pathway. nih.gov

Cell cycle arrest is another important anticancer mechanism. intjhs.org Compounds can block the cell cycle at specific checkpoints (e.g., G1, S, or G2/M phase), thereby preventing cancer cells from dividing. intjhs.orgnih.gov Research on the flavonoid quercetin, for instance, demonstrated its ability to cause cell cycle arrest and induce apoptosis in cervical cancer cells. researchgate.netintjhs.org These mechanistic studies provide valuable insights into how quinoline derivatives might function at the molecular level to combat cancer. researchgate.netnih.gov

Molecular Target Engagement: Enzyme Inhibition (e.g., KRAS, Topoisomerases, Kinases)

Derivatives of the quinoline scaffold are widely recognized for their ability to inhibit various enzymes crucial to disease pathology, particularly in oncology.

KRAS Inhibition: Currently, there is limited publicly available research specifically documenting the activity of 7-Bromo-8-fluoroquinolin-3-amine derivatives against KRAS, a key proto-oncogene. This remains an area open for future investigation.

Topoisomerase Inhibition: Topoisomerases are critical enzymes that manage the topology of DNA during replication and transcription, making them established targets for cancer chemotherapy. The quinoline core has been successfully incorporated into molecules designed to inhibit these enzymes. For instance, quinoline-based compounds have been shown to interfere with the function of human topoisomerases (hTopos) and histone deacetylases (HDACs). digitellinc.com A systematic study of 2-aryl quinoline bridged hydroxamates led to the development of dual inhibitors of Topo-HDAC, with some compounds showing more potent inhibitory activity against hTopo1/II than existing reference drugs like SAHA. digitellinc.com

Furthermore, research into a series of fifteen quinoline-based analogs revealed that these compounds could act as DNA intercalating agents. biorxiv.org This mechanism allows them to inhibit not only DNA methyltransferases but also other enzymes that act on DNA, such as HIV reverse transcriptase, a type of DNA polymerase. biorxiv.org This broad activity against DNA-modifying enzymes suggests that derivatives of this compound could potentially be developed as effective topoisomerase inhibitors.

Kinase Inhibition: Protein kinases regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer, leading to the development of numerous kinase inhibitors as therapeutic agents. The quinoline scaffold is a key component in many such inhibitors. While specific studies on this compound derivatives are not prevalent, related heterocyclic compounds have shown significant promise. Patents have been filed for various quinoline compounds intended for the treatment of kinase-dependent disorders, underscoring the scaffold's value in this area. quiverquant.com The structural features of this compound, particularly the amine group which can act as a hydrogen bond donor, are characteristic of motifs that interact with the hinge region of kinase active sites.

Exploration of Other Therapeutic Modalities

Beyond cancer, the versatile quinoline structure has been explored for a range of other therapeutic applications.

Anti-leishmanial Efficacy

Leishmaniasis is a parasitic disease for which new, effective, and safer treatments are urgently needed. The quinoline ring is an established template for antiparasitic drugs and has been the focus of significant research for anti-leishmanial agents. nih.govmdpi.com Studies on novel 3-substituted quinoline derivatives have demonstrated potent activity against Leishmania chagasi. nih.gov One study revealed that the substitution at position 4 of the quinoline ring was crucial for activity, with a hydroxyl group leading to a significant increase in the antiparasitic effect compared to a chlorine atom. nih.gov

Some synthetic styrylquinoline-type compounds have also shown promising anti-leishmanial activity in both in vitro and in vivo models. semanticscholar.org While many quinoline derivatives show promise against the extracellular promastigote stage of the parasite, some have also demonstrated high efficacy against the clinically relevant intracellular amastigote stage. mdpi.comnih.gov These findings suggest that derivatives of this compound could be promising candidates for development as anti-leishmanial drugs.

In Vitro Anti-leishmanial Activity of Novel Quinoline Derivatives

This table summarizes the 50% inhibitory concentration (IC50) of various quinoline derivatives against Leishmania chagasi promastigotes, as reported in a study on novel 3-substituted quinolines. nih.gov The activity is compared to the standard drug, Pentamidine.

CompoundDescriptionIC50 (µg/ml)
Compound 3aQuinoline derivative< 0.8
Compound 3bQuinoline derivative with OH at position 4< 0.8
Compound 4aQuinoline derivative18.78
PentamidineStandard Drug2.02

Modulation of Receptor Activity (e.g., Adenosine (B11128) Receptors)

Adenosine receptors, particularly the A2A and A3 subtypes, are G-protein coupled receptors involved in regulating inflammation and immune responses, making them attractive drug targets. Quinoline-based structures have been instrumental in developing modulators for these receptors. For example, a series of 1H-imidazo-[4,5-c]quinolines were identified as selective positive allosteric modulators of the human A3 adenosine receptor, enhancing the binding and function of natural agonists. nih.gov In other studies, 2-aminoquinazoline (B112073) derivatives, which share structural similarities with the quinoline core, have been developed as potent and effective antagonists of the A2A adenosine receptor. nih.govmdpi.com The ability to tune the activity from agonistic/enhancing to antagonistic through structural modification highlights the versatility of the quinoline scaffold for targeting adenosine receptors.

Enzyme Inhibition beyond Cancer Targets (e.g., Catechol O-Methyltransferase)

Catechol-O-methyltransferase (COMT) is a key enzyme in the metabolic pathway of catecholamine neurotransmitters like dopamine (B1211576). nih.gov COMT inhibitors are used in the treatment of Parkinson's disease to increase the bioavailability of L-DOPA, a dopamine precursor. nih.govwikipedia.org Research has identified 8-hydroxyquinolines as potent inhibitors of COMT, with a preference for the membrane-bound form of the enzyme (MB-COMT). nih.gov An X-ray co-crystal structure confirmed that these compounds chelate the magnesium ion in the enzyme's active site, similar to traditional catechol-based inhibitors. nih.gov The study also noted that small substituents at the 7-position of the quinoline ring could enhance metabolic stability without losing potency, a finding that is directly relevant to the 7-bromo substitution in this compound. nih.gov

COMT Inhibition by 8-Hydroxyquinoline Analogs

This table shows the inhibitory concentrations (IC50) of selected 8-hydroxyquinoline analogs against rat membrane-bound COMT (MB-COMT), demonstrating the potential of the quinoline scaffold for this target. nih.gov

CompoundDescriptionMB-COMT IC50 (nM)
Compound 128-Hydroxyquinoline analog140
Compound 198-Hydroxyquinoline analog20
Compound 218-Hydroxyquinoline analog28
TolcaponeStandard COMT Inhibitor17

Histone Deacetylase Inhibition

The inhibition of histone deacetylases (HDACs) is a validated epigenetic approach to cancer therapy. nih.gov The quinoline scaffold has been effectively utilized as a cap moiety in the design of potent HDAC inhibitors. nih.govtandfonline.com Based on the typical pharmacophore model of an HDAC inhibitor, which consists of a zinc-binding group, a linker, and a cap region, researchers have designed and synthesized series of quinoline-based N-hydroxycinnamamides and 8-substituted quinoline-2-carboxamides. nih.govnih.gov Several of these compounds exhibited excellent inhibitory activity against class I HDACs and potent anti-proliferative effects against various cancer cell lines, with some surpassing the activity of the approved drug Vorinostat. nih.govnih.gov The adaptability of the quinoline ring as a versatile cap group makes derivatives of this compound attractive candidates for the development of novel HDAC inhibitors.

Structure Activity Relationship Sar Analyses of 7 Bromo 8 Fluoroquinolin 3 Amine Analogues

Systematic Investigation of Halogen Substituents (Bromine and Fluorine)

The nature and placement of halogen atoms on the quinoline (B57606) ring are critical determinants of a compound's biological profile. researchgate.net Halogenation can significantly alter a molecule's physicochemical properties, such as lipophilicity, electronic character, and steric profile, thereby influencing its absorption, distribution, metabolism, excretion, and target-binding affinity. researchgate.net

Role of Positional Isomerism on Pharmacological Potency

The specific positioning of halogen substituents on the quinoline scaffold dramatically impacts pharmacological activity. For instance, a fluorine atom at the C6 position is often associated with enhanced antibacterial activity. slideshare.net In contrast, substitutions at the C8 position have been shown to abolish the antimalarial activity of some 4-aminoquinolines. youtube.com

Research on various quinoline derivatives has consistently shown that the location of the halogen atom can dictate the potency and even the type of biological activity observed. For example, in a series of selenyl-substituted quinolines, the 2-substituted analogue was found to be significantly more active against Leishmania than the 8-substituted counterpart. nih.gov Similarly, studies on quinoline derivatives as anti-mycobacterial agents have revealed that the position of substituents is extremely sensitive for maintaining activity against both susceptible and resistant strains of M. tuberculosis. researchgate.net

The following table summarizes the influence of halogen positional isomerism on the activity of various quinoline analogues based on reported research:

Parent Compound/Scaffold Halogen Position Observed Effect on Activity Biological Target/Activity Reference
QuinoloneC6-FluoroSignificantly enhanced antibacterial activityAntibacterial slideshare.net
4-Aminoquinoline (B48711)C7-ChloroEssential for antimalarial activityAntimalarial youtube.com
4-AminoquinolineC8-SubstitutionAbolishes antimalarial activityAntimalarial youtube.com
Selenyl-quinolineC2 vs. C8C2-substitution more activeAntileishmanial nih.gov
7-FluoroquinolineC4-ArylActivity dependent on the C4-aryl groupAntileishmanial nih.gov
ImidazoquinolinesC7-SubstitutionTolerated and can increase potencyTLR7/8 Agonist nih.gov

Electronic and Steric Effects of Halogens on Bioactivity

The electronic and steric properties of halogen substituents play a crucial role in modulating the bioactivity of quinoline derivatives. researchgate.netresearchgate.net Halogens, being electronegative, can alter the electron distribution within the quinoline ring system, which can influence interactions with biological targets. acs.org

The steric bulk of the halogen atom can also impact how the molecule fits into a binding pocket. For example, ortho-substituted acetophenones showed inferior results in certain reactions compared to meta- or para-substituted ones due to steric hindrance. nih.gov In the context of 8-substituted quinolines, the steric properties of the donor atom at the 8-position have been shown to modulate the stability and biological activity of gold(III) complexes. nih.gov

A study on imidazoquinolines revealed that electron-donating groups at the C7 position generally lead to stronger activation of TLR7/8 compared to electron-withdrawing groups. nih.gov This highlights the importance of the electronic nature of the substituent in determining the pharmacological response.

The table below outlines the electronic and steric effects of halogens on the bioactivity of quinoline analogues:

Substituent Property Effect on Quinoline Analogue Mechanism of Action Reference
Electronic Effects
Electron-withdrawing (e.g., F)Can improve pharmacokinetic properties and strengthen receptor interactions. acs.orgEnhances hydrogen bond donor/acceptor capabilities. acs.org acs.org
Electron-donatingCan lead to stronger activation of certain receptors (e.g., TLR7/8). nih.govModulates the electronic environment of the pharmacophore. nih.gov nih.gov
Steric Effects
Bulky groupsCan cause steric hindrance, affecting reaction yields and biological activity. nih.govPhysically obstructs optimal binding or reaction conformation. nih.gov nih.gov
Substituent size at C8Modulates stability and biological activity of metal complexes. nih.govInfluences the coordination geometry and stability of the complex. nih.gov nih.gov

Contribution of the Amine Group to Biological Activity

The amine group at the C3 position of 7-Bromo-8-fluoroquinolin-3-amine is a key functional group that significantly contributes to its potential biological activity. The nature of this amine—whether it is primary, secondary, or tertiary—and the characteristics of any substituents attached to it can profoundly influence ligand-target interactions. acs.orgorganic-chemistry.org

Impact of Amine Type (Primary, Secondary, Tertiary) and Substitution

The classification of an amine as primary (1°), secondary (2°), or tertiary (3°) depends on the number of carbon atoms directly bonded to the nitrogen atom. libretexts.orgbyjus.com This classification is crucial in SAR studies as the hydrogen-bonding capacity and steric bulk around the nitrogen atom change with each level of substitution, directly impacting biological activity. youtube.comnih.gov

For instance, in the development of HIV-1 integrase inhibitors, a series of quinoline derivatives with various functionalized spacers, including amides, were synthesized. nih.gov The results indicated that amide derivatives were the most promising, suggesting that the nature of the linkage and substitution on the amine is critical for activity. nih.gov Research on imidazoquinolines has also shown that substitutions at the N1 position are well-tolerated and can lead to highly potent analogues. nih.gov

The following table illustrates the impact of amine type and substitution on the activity of various compounds:

Amine Type/Substitution Effect on Activity Compound Class/Target Reference
Primary AmineCan be converted to secondary or tertiary amines to modulate activity.General amine alkylation organic-chemistry.org
Secondary AmineCan be formed from primary amines; further alkylation leads to tertiary amines.General amine alkylation organic-chemistry.org
Tertiary AmineOften shows different biological profiles compared to primary and secondary amines.General youtube.com
N1-Substituted ImidazoquinolinesWell-tolerated and can lead to highly potent analogues.TLR7/8 Agonists nih.gov
Amide Derivatives of QuinolinesShowed promise as HIV-1 integrase inhibitors.HIV-1 Integrase nih.gov

Significance of Linker Length and Flexibility in Ligand-Target Interactions

Studies on PROteolysis TArgeting Chimeras (PROTACs) have demonstrated that the length of the linker is critical for their efficacy, with an optimal distance required for efficient protein degradation. nih.gov Similarly, in the development of SERCA2a activators, linker modifications, including changes in length and rigidity, were found to have a significant impact on activity. acs.orgacs.org For instance, introducing an additional carbon spacer in one analogue led to partial inhibition, while reversing the amide orientation in another resulted in no measurable effect. acs.org

The flexibility of the linker is also a key consideration. While a flexible linker might allow for a better induced fit, it can also come with a higher entropic penalty upon binding. johnshopkins.edu Conversely, a rigid linker might pre-organize the molecule in a favorable conformation but could also introduce strain. johnshopkins.edu

The table below summarizes the importance of linker characteristics in ligand-target interactions:

Linker Characteristic Impact on Biological Activity Example/Context Reference
Length Critical for optimal positioning of interacting moieties. An optimal length often exists for maximal activity.PROTACs, SERCA2a activators acs.orgnih.gov
Flexibility A balance is needed. Too much flexibility can lead to an entropic penalty, while too much rigidity can cause strain.Fragment-based inhibitors johnshopkins.edu
Composition The atoms and functional groups within the linker (e.g., ether, amide, ketone) can influence activity. acs.orgSERCA2a activators acs.org

Global Substituent Effects on the Quinoline Scaffold

For example, the anti-mycobacterial activity of quinoline molecules is highly sensitive to the peripheral substituents and their spatial relationship within the quinoline structure. researchgate.net The introduction of a piperazine (B1678402) ring at the C7 position is known to enhance activity against Gram-negative bacteria. researchgate.net Furthermore, the presence of a 4-oxo group is considered essential for the antibacterial activity of quinolones. slideshare.net

The development of anticancer agents based on the quinoline scaffold has also revealed important SAR insights. For instance, 2,4-disubstituted quinolines have shown excellent results through various mechanisms of action. ijresm.com In some cases, the introduction of additional substituents at the C2 and C5 positions of 8-hydroxyquinoline (B1678124) derivatives increases their anticancer activity. researchgate.net

The following table provides an overview of the effects of various substituents on the quinoline scaffold:

Substituent/Modification Position Observed Effect on Activity Biological Activity Reference
4-Oxo groupC4Essential for antibacterial activityAntibacterial slideshare.net
Piperazine ringC7Enhances activity against Gram-negative bacteriaAntibacterial researchgate.netslideshare.net
Amino groupC5Results in compounds with antibacterial activityAntibacterial slideshare.net
2,4-DisubstitutionC2, C4Excellent anticancer activityAnticancer ijresm.com
Hydroxyl groupC8Can create hydrogen bonds with biological targets and chelate metal ions. researchgate.netAnticancer researchgate.net
Various substituentsGeneralCan affect activity, toxicity, and bioavailability. researchgate.netGeneral researchgate.net

Influence of Peripheral and Core Modifications on Efficacy and Selectivity

The biological activity of quinoline-based compounds can be exquisitely sensitive to the nature and position of substituents on the heterocyclic ring system. For a hypothetical series of this compound analogues, the following modifications could be anticipated to significantly impact their efficacy and selectivity.

Peripheral Modifications:

Substitutions at the 3-amino group: The primary amine at the C3 position is a critical handle for modification. Acylation, alkylation, or incorporation into various heterocyclic systems could profoundly affect the molecule's interaction with biological targets. For instance, the introduction of different amide or sulfonamide moieties could alter hydrogen bonding capabilities and steric interactions within a target's binding site. The nature of the substituent could also influence the compound's physicochemical properties, such as lipophilicity and metabolic stability.

Modifications at the 7-bromo position: The bromine atom at the C7 position is a key feature. Its replacement with other halogens (e.g., chlorine, iodine) or with small alkyl, alkoxy, or cyano groups would systematically probe the electronic and steric requirements at this position. The bromine atom itself can serve as a valuable synthetic handle for cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, or alkyl groups. The size, electronics, and conformational flexibility of these appended groups would be expected to have a dramatic effect on biological activity.

Core Modifications:

Isosteric replacements within the quinoline core: The quinoline scaffold itself can be modified to explore the impact on biological activity. For example, replacing the quinoline ring system with a quinazoline (B50416) or isoquinoline (B145761) core, while maintaining the key substituent pattern, could lead to significant changes in the three-dimensional shape and electronic properties of the molecule, potentially altering its target selectivity profile.

Shifting substituent positions: The relative positioning of the bromo, fluoro, and amino groups is crucial. Moving these substituents to other positions on the quinoline ring would create a library of isomers, each with a unique pharmacological profile. This would help to map the specific binding pocket requirements of a given biological target.

A hypothetical data table illustrating potential modifications and their anticipated effects is presented below.

Modification Site Modification Type Anticipated Influence on Efficacy/Selectivity
3-Amino GroupAcylation with various carboxylic acidsAltered hydrogen bonding and steric interactions; potential for improved target binding.
3-Amino GroupAlkylation with different alkyl halidesIncreased lipophilicity; potential for enhanced cell permeability.
7-Bromo PositionReplacement with -Cl, -IModulation of electronic and steric properties at C7.
7-Bromo PositionSuzuki coupling with aryl boronic acidsIntroduction of diverse substituents to probe for additional binding interactions.
8-Fluoro PositionReplacement with -H, -CH3Altered pKa of the quinoline nitrogen and electronic distribution.
Quinoline CoreIsosteric replacement with QuinazolineChange in the overall geometry and hydrogen bonding pattern.

Design Principles for Optimizing Structure-Activity Relationships

Based on general principles of medicinal chemistry, the optimization of the SAR for a series of this compound analogues would likely follow several key design principles.

Target-Focused Design: A primary principle would be the rational design of analogues based on the known or hypothesized three-dimensional structure of the biological target. Molecular modeling and docking studies could guide the selection of substituents that are predicted to form favorable interactions with key amino acid residues in the binding site.

Bioisosteric Replacements: The systematic replacement of functional groups with other groups that have similar physical or chemical properties (bioisosteres) is a powerful tool for optimizing SAR. For example, replacing a carboxylic acid with a tetrazole ring can maintain acidic character while improving metabolic stability.

Conformational Restriction: Introducing conformational constraints into the molecule, for instance by incorporating cyclic structures or rigid linkers, can lock the molecule into a bioactive conformation. This can lead to increased potency and selectivity by reducing the entropic penalty of binding.

Modulation of Physicochemical Properties: The optimization of properties such as solubility, lipophilicity (logP), and metabolic stability is crucial for developing a successful drug candidate. Modifications to the this compound scaffold would need to be carefully chosen to achieve a balance of these properties. For example, the introduction of polar functional groups can improve solubility, while the blocking of metabolically labile sites can increase a compound's half-life.

A hypothetical data table outlining design principles and their application is presented below.

Design Principle Application to this compound Analogues Expected Outcome
Target-Focused DesignDocking of virtual analogues into a kinase active site.Identification of substituents that enhance binding affinity and selectivity.
Bioisosteric ReplacementReplacing the 3-amino group with a hydroxyl or thiol group.Probing the importance of the hydrogen bond donor/acceptor properties at C3.
Conformational RestrictionCyclization of a substituent on the 3-amino group back to the C4 position.Creation of a rigid analogue to favor a specific binding mode.
Physicochemical Property ModulationIntroduction of a morpholine (B109124) ring to a peripheral substituent.Increased aqueous solubility and potential for improved pharmacokinetic properties.

Computational Chemistry and Molecular Modeling in 7 Bromo 8 Fluoroquinolin 3 Amine Research and Development

Ligand-Target Interaction Prediction and Characterization

Understanding how a small molecule like 7-Bromo-8-fluoroquinolin-3-amine interacts with its biological targets is fundamental to elucidating its mechanism of action and optimizing its therapeutic potential. Computational methods provide a detailed view of these interactions at an atomic level.

Molecular Docking Simulations for Binding Mode Elucidation

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For this compound, docking simulations are instrumental in identifying key interactions within the binding pocket of a receptor. These simulations can reveal crucial hydrogen bonds, halogen bonds (involving the bromine atom), and other non-covalent interactions that contribute to binding affinity and selectivity. By modeling the binding pose of this compound with various protein targets, researchers can generate hypotheses about its potential biological activity and guide the design of derivatives with improved binding characteristics.

Interactive Table: Key Predicted Interactions for this compound with a Hypothetical Kinase Target

Interacting ResidueInteraction TypeAtom(s) on this compound
Hinge Region Amino AcidHydrogen Bond3-amino group (donor)
Gatekeeper ResidueHalogen Bond7-bromo substituent
Catalytic Loop ResiduePi-Pi StackingQuinoline (B57606) ring system
Solvent-Exposed RegionHydrophobic InteractionFluoro and bromo substituents

Conformational Analysis and Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. Conformational analysis of this compound identifies its low-energy three-dimensional shapes, which is crucial for understanding its ability to fit into a binding site. MD simulations can then be employed to study the stability of the docked pose, revealing how the ligand and protein adapt to each other's presence. These simulations can highlight the flexibility of certain regions of the protein upon binding and the conformational changes in this compound itself, providing a more realistic and comprehensive understanding of the binding process.

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical (QM) calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic properties of this compound. These calculations provide insights into the molecule's charge distribution, molecular orbitals (HOMO and LUMO), and electrostatic potential. This information is vital for understanding its reactivity, metabolic stability, and the nature of its interactions with biological targets. For instance, the calculated electrostatic potential can indicate regions of the molecule that are likely to participate in electrostatic interactions or hydrogen bonding.

In Silico Library Design and Virtual Screening Methodologies

Building upon the foundational understanding of this compound, computational tools can be used to design and screen virtual libraries of related compounds to identify analogs with potentially superior properties.

Chemoinformatics Approaches for Structural Diversity and Chemical Space Mapping

Chemoinformatics tools are essential for designing diverse libraries of derivatives based on the this compound scaffold. By systematically modifying substituents at various positions of the quinoline ring, it is possible to explore a vast chemical space. Algorithms can be used to ensure the structural diversity of the designed library, increasing the chances of discovering novel structure-activity relationships. This approach allows for the virtual exploration of numerous chemical possibilities before committing to resource-intensive chemical synthesis.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a set of this compound analogs with known activities, QSAR models can be developed to predict the activity of new, untested compounds. These models use molecular descriptors (numerical representations of chemical information) to quantify the structural features that are important for activity. A robust QSAR model can significantly accelerate the lead optimization process by prioritizing the synthesis of compounds with the highest predicted potency.

Broader Applications and Translational Research Involving the 7 Bromo 8 Fluoroquinolin 3 Amine Scaffold

Utility as a Key Intermediate in Complex Organic Synthesis

The strategic placement of reactive functional groups on the 7-bromo-8-fluoroquinolin-3-amine molecule makes it a valuable building block in organic synthesis. The presence of a nucleophilic amino group and a bromine atom, which can participate in various coupling reactions, allows for the construction of more complex molecular architectures.

Building Block for Advanced Pharmaceutical Candidates

The quinoline (B57606) scaffold is a well-established "privileged scaffold" in medicinal chemistry, known for its presence in a wide array of biologically active compounds. The specific substitution pattern of this compound offers opportunities for the synthesis of advanced pharmaceutical candidates, particularly in the area of kinase inhibitors.

Kinase inhibitors are a crucial class of drugs used in the treatment of diseases such as cancer. The bromine and fluorine substituents on the quinoline ring can form important hydrogen bonds with the hinge region of kinases, a key interaction for potent inhibition. While direct research on this compound as a final drug is not extensively documented, its structural motifs are found in compounds designed as kinase inhibitors. For instance, similar bromo-fluoro-amino-isoquinoline scaffolds have been investigated for their potential to target the Janus kinase (JAK) family, which is involved in inflammatory diseases.

Furthermore, derivatives of related bromo-amino-quinoline structures have been explored for their potential in neuropharmacology, such as modulating adenosine (B11128) receptors, which could have implications for conditions like anxiety. The this compound scaffold serves as a critical starting point for creating libraries of compounds to be screened for various biological activities.

A related compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, has been identified as a selective Aurora A kinase inhibitor with apoptosis-inducing properties, highlighting the potential of the bromo-fluoro-aromatic scaffold in developing new anti-cancer agents. nih.gov

Table 1: Examples of Related Bromo-Substituted Heterocycles in Pharmaceutical Research

Compound/ScaffoldTherapeutic Target/ApplicationResearch Finding
7-bromo-6-fluoroisoquinolin-3-amine derivativesJanus kinase (JAK) familyInvestigated as potential inhibitors for inflammatory diseases.
7-bromo-6-fluoroisoquinolin-3-amine derivativesAdenosine receptorsExplored as leads for agents with potential anxiolytic effects.
2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acidAurora A kinaseIdentified as a selective inhibitor with pro-apoptotic properties in cancer cells. nih.gov

Scaffold for Novel Heterocyclic System Construction

The reactivity of the amino and bromo substituents on the this compound scaffold makes it an ideal starting material for the synthesis of novel and more complex heterocyclic systems. The amino group can be readily derivatized or can participate in cyclization reactions to form fused ring systems. The bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide range of substituents at the 7-position.

These transformations enable chemists to build upon the quinoline core, creating diverse molecular libraries with the potential for unique biological or material properties. For example, the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, a key intermediate for the HIV-1 capsid inhibitor Lenacapavir, showcases the importance of similar bromo-amino heterocyclic scaffolds in constructing complex and medicinally relevant molecules. mdpi.comchemrxiv.org

Contributions to Agrochemical Research and Development

While direct evidence of this compound in commercial agrochemicals is not prominent, the quinoline core and its halogenated derivatives are of interest in agrochemical research. A patent for an agrochemical composition with improved drift and uptake properties mentions N-substituted-8-fluoroquinoline-3-carboxamide derivatives as potential active ingredients. googleapis.comgoogleapis.com This suggests that the 8-fluoroquinoline (B1294397) scaffold, a close relative of the title compound, has been considered for its potential pesticidal or herbicidal activities. The introduction of bromine at the 7-position could further modulate the biological activity and physicochemical properties of such compounds, potentially leading to the development of new agrochemical agents.

Potential in Material Science and Advanced Functional Materials

The electron-rich nature of the amino group in the this compound scaffold suggests its potential utility in material science. Specifically, derivatives of similar amino-quinoline compounds have been explored for their applications in organic light-emitting diodes (OLEDs). The electron-rich amine can facilitate hole transport in OLED devices. Research on a structurally related compound, 7-bromo-6-fluoroisoquinolin-3-amine, has shown that its derivatives can be incorporated into OLEDs to enhance charge injection efficiencies. This indicates that the this compound scaffold could also be a promising candidate for the development of novel hole-transporting materials for advanced electronic and optoelectronic applications.

Future Perspectives and Emerging Avenues in Halogenated Aminoquinoline Research

Innovations in Green Chemistry and Sustainable Synthesis of Quinolines

The synthesis of quinoline (B57606) derivatives, including halogenated aminoquinolines, has traditionally relied on classic methods such as the Skraup, Friedländer, and Gould-Jacobs reactions. nih.govtandfonline.comresearchgate.net However, these methods often involve harsh reaction conditions, the use of hazardous reagents and solvents, and the generation of significant chemical waste, making them environmentally unsustainable. nih.govtandfonline.com In recent years, there has been a substantial shift towards "green chemistry" approaches that prioritize the reduction of waste, energy consumption, and the use of toxic substances. ijpsjournal.combenthamdirect.com

Innovations in this area include the use of microwave irradiation, which can significantly reduce reaction times and improve yields. tandfonline.comnih.gov For instance, a catalyst-free, one-pot multicomponent condensation reaction for quinoline derivatives under microwave irradiation achieved excellent yields of 88–96% in just 8–10 minutes, compared to 72–90% yields in 4–6 hours with classical methods. tandfonline.com Another green approach involves the use of environmentally benign solvents like water, ethanol, and ionic liquids. tandfonline.com The synthesis of quinoline derivatives has been successfully demonstrated in a water-ethanol mixture using a copper sulphate-D-glucose catalyst, highlighting an eco-efficient and affordable method. tandfonline.com

Furthermore, the development and application of nanocatalysts are providing efficient and recyclable alternatives for quinoline synthesis. nih.govresearchgate.net These nanocatalysts offer high catalytic activity and can be easily separated and reused, further enhancing the sustainability of the synthetic process. nih.gov These green methodologies are not only environmentally friendly but also often lead to higher yields and simpler workup procedures, making them economically attractive for the synthesis of compounds like 7-Bromo-8-fluoroquinolin-3-amine. benthamdirect.com

Table 1: Comparison of Traditional and Green Synthesis Methods for Quinolines

FeatureTraditional Synthesis Methods (e.g., Skraup, Friedländer)Green Synthesis Methods (e.g., Microwave-assisted, Nanocatalysis)
Reaction Conditions High temperatures, long reaction times. nih.govMilder conditions, significantly shorter reaction times. benthamdirect.comtandfonline.com
Solvents Often requires hazardous organic solvents. nih.govUtilizes green solvents like water, ethanol, or solvent-free conditions. ijpsjournal.comtandfonline.com
Catalysts May use stoichiometric amounts of hazardous catalysts. nih.govEmploys recyclable and environmentally benign catalysts, including nanocatalysts. nih.gov
Byproducts/Waste Generates a significant amount of chemical waste. tandfonline.comMinimizes waste generation, aligning with principles of atom economy. rsc.org
Yields Variable, can be moderate to good. tandfonline.comOften results in high to excellent yields. tandfonline.comnih.gov
Workup Procedure Can be complex and time-consuming. nih.govGenerally simpler and more straightforward. benthamdirect.com

Development of Advanced In Vitro and In Vivo Models for Preclinical Evaluation

The preclinical evaluation of drug candidates has been revolutionized by the development of advanced in vitro and in vivo models that more accurately mimic human physiology. mdpi.com Traditional 2D cell cultures often fail to recapitulate the complex cellular interactions and microenvironment of human tissues, leading to poor prediction of a drug's efficacy and toxicity in clinical trials. mdpi.com

Advanced in vitro models, such as 3D cell cultures including organoids and spheroids, offer a more physiologically relevant environment for testing compounds like this compound. mdpi.comtechnologynetworks.com These models can be derived from induced pluripotent stem cells (iPSCs) from healthy or diseased individuals, allowing for the study of drug responses in a patient-specific context. technologynetworks.com Organ-on-a-chip (OOC) or microphysiological systems (MPSs) represent another significant leap forward, enabling the co-culture of different cell types in a microfluidic device that simulates the function of human organs. mdpi.com For instance, gut-liver-on-a-chip models can be used to assess the absorption, metabolism, and potential liver toxicity of orally administered drugs. mdpi.com

These advanced models are crucial for adhering to the 3Rs principle (replacement, reduction, and refinement) of animal testing by providing more predictive data before moving to in vivo studies. mdpi.com When in vivo studies are necessary, more sophisticated animal models that better replicate human diseases are being developed. For the evaluation of quinoline derivatives in neurodegenerative diseases, for example, specific in vitro assays targeting enzymes like acetylcholinesterase (AChE), beta-site APP cleaving enzyme-1 (BACE1), and glycogen (B147801) synthase kinase 3-beta (GSK3β) are employed. nih.gov

Table 2: Advanced Preclinical Evaluation Models

Model TypeDescriptionAdvantages for Halogenated Aminoquinoline Research
3D Cell Cultures (Organoids/Spheroids) Self-organizing 3D structures of cells that mimic the architecture and function of an organ. mdpi.comProvides a more physiologically relevant environment for assessing efficacy and toxicity compared to 2D cultures. Allows for patient-specific drug screening using iPSC-derived organoids. technologynetworks.com
Organ-on-a-Chip (OOC)/Microphysiological Systems (MPSs) Microfluidic devices containing living cells that simulate the activities, mechanics, and physiological response of an entire organ or organ systems. mdpi.comEnables the study of multi-organ interactions and the metabolism of drug candidates in a human-relevant context. mdpi.com Can be used to model diseases and test drug efficacy.
Advanced In Vivo Models Animal models genetically engineered or otherwise modified to better mimic human diseases.Offers a more accurate prediction of drug efficacy and safety in a whole-organism context before human clinical trials.
Target-Specific In Vitro Assays Biochemical or cell-based assays designed to measure the interaction of a compound with a specific molecular target. nih.govAllows for the detailed characterization of the mechanism of action and potency of compounds like this compound against specific enzymes or receptors. nih.gov

Application of Artificial Intelligence and Machine Learning in De Novo Drug Design

Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug discovery, offering powerful tools for the de novo design of novel molecules with desired pharmacological properties. nih.govnih.gov These computational approaches can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates, significantly reducing the time and cost associated with traditional drug discovery pipelines. nih.govspringernature.com

Generative AI models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can learn the underlying patterns in known molecules and generate novel chemical structures. nih.gov A notable example is the Medical Generative Adversarial Network (MedGAN), which has been successfully used to generate novel quinoline-scaffold molecules. nih.govazoai.com Such models can be optimized to produce molecules with specific drug-like properties, enhancing the efficiency of the drug design process. azoai.com

Machine learning models are also being employed to predict the site selectivity of chemical reactions, which is crucial for the efficient synthesis of complex molecules like this compound. doaj.org For instance, an artificial neural network (ANN) model has been developed to predict the reactive sites for electrophilic substitution in quinoline derivatives with high accuracy. doaj.orgresearchgate.net Deep reinforcement learning, another AI technique, combines deep neural networks with reinforcement learning to design molecules with optimized properties by rewarding desired outcomes. nih.gov

Table 3: AI and Machine Learning in Quinoline Drug Design

AI/ML ApplicationDescriptionRelevance to this compound
Generative Models (e.g., MedGAN) AI models that can generate new data, in this case, novel molecular structures with desired properties. nih.govazoai.comCan be used to design novel halogenated aminoquinolines with potentially improved efficacy, selectivity, and pharmacokinetic profiles.
Predictive Modeling for Site Selectivity ML models that predict the most likely site of a chemical reaction on a molecule. doaj.orgresearchgate.netCan guide the synthetic process for creating derivatives of this compound by predicting the outcomes of halogenation and other functionalization reactions.
Quantitative Structure-Activity Relationship (QSAR) ML-based methods that correlate the chemical structure of a compound with its biological activity. nih.govCan be used to predict the biological activity of newly designed halogenated aminoquinolines, prioritizing the most promising candidates for synthesis and testing.
Deep Reinforcement Learning An advanced AI technique that learns to make decisions to achieve a specific goal, such as designing a molecule with optimal properties. nih.govCan be employed to systematically explore the chemical space around the this compound scaffold to identify novel compounds with superior therapeutic potential.

Elucidation of Novel Biological Targets and Polypharmacology of Halogenated Aminoquinolines

The therapeutic efficacy of many drugs, particularly in complex diseases like cancer, is often attributed to their interaction with multiple biological targets, a concept known as polypharmacology. nih.govnih.gov Halogenated aminoquinolines are a class of compounds with the potential for such multi-target engagement. The elucidation of these novel biological targets and understanding their polypharmacological profiles are critical for developing more effective and less toxic therapies. nih.gov

Kinase inhibitors, a major class of anticancer drugs, are known for their polypharmacology, often inhibiting multiple kinases within the human kinome. nih.govpnas.org This can be advantageous, as targeting multiple signaling pathways can lead to a more robust therapeutic response. nih.gov However, off-target effects can also lead to toxicity. ecancer.org Therefore, a key challenge is to design kinase inhibitors with an optimal polypharmacological profile, targeting a specific set of kinases involved in the disease while avoiding those that could cause adverse effects. ecancer.org The compound 7-bromo-6-fluoroisoquinolin-3-amine, a structural isomer of the titular compound, serves as a key intermediate in the development of Janus kinase (JAK) inhibitors, highlighting the potential of this scaffold in targeting kinases. chemshuttle.com

The 4-aminoquinoline (B48711) scaffold, closely related to this compound, has demonstrated polypharmacological effects against malaria, tuberculosis, and cancer. nih.gov Future research will likely focus on using advanced techniques such as chemical proteomics and computational modeling to identify the full spectrum of biological targets for halogenated aminoquinolines. This will enable a more rational design of compounds with tailored polypharmacology for specific diseases.

Table 4: Biological Targets and Polypharmacology of Aminoquinolines

Compound Class/ScaffoldKnown/Potential Biological TargetsTherapeutic AreaPolypharmacological Significance
Halogenated Aminoquinolines Protein Kinases (e.g., JAK) chemshuttle.comCancer, Inflammatory DiseasesThe halogen substituents can modulate binding affinity and selectivity for different kinase targets.
4-Aminoquinolines Multiple targets in Plasmodium falciparum, Mycobacterium tuberculosis, and cancer cells. nih.govMalaria, Tuberculosis, CancerDemonstrates the potential for a single scaffold to be effective against multiple diseases through interactions with diverse biological targets. nih.gov
Kinase Inhibitors Multiple kinases in various signaling pathways (e.g., BCR-ABL, EGFR, VEGFR). nih.govyoutube.comCancerCan overcome drug resistance by targeting redundant or compensatory signaling pathways. nih.gov Off-target effects can lead to toxicity. ecancer.org
Quinoline Sulfonamides Lactate dehydrogenase, pyruvate (B1213749) kinase, tubulin, carbonic anhydrase, RhoA/ROCK. mdpi.comCancerThe sulfonamide group can interact with a variety of enzymatic targets, leading to a broad spectrum of biological activities.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.